molecular formula C22H20ClN5O3 B2368546 ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 381696-25-9

ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2368546
CAS No.: 381696-25-9
M. Wt: 437.88
InChI Key: GJHYWTMUMDARDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key functional groups include:

  • 2-Amino substituent at position 2 of the pyrrole ring.
  • Ethyl ester at position 3, influencing solubility and bioavailability.
  • 2-(2-Chlorobenzamido)ethyl chain at position 1, introducing a chlorinated aromatic moiety and amide functionality, which may enhance target binding via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-2-31-22(30)17-18-20(27-16-10-6-5-9-15(16)26-18)28(19(17)24)12-11-25-21(29)13-7-3-4-8-14(13)23/h3-10H,2,11-12,24H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYWTMUMDARDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCNC(=O)C4=CC=CC=C4Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into three modular components:

  • Pyrrolo[2,3-b]quinoxaline core : Derived from cyclocondensation of o-phenylenediamine with a substituted maleimide.
  • Ethyl 2-aminopyrrole carboxylate moiety : Introduced via nucleophilic substitution or esterification.
  • 2-Chlorobenzamidoethyl side chain : Installed through amidation of a primary amine intermediate with 2-chlorobenzoyl chloride.

Critical Reaction Pathways

  • Cyclocondensation : Formation of the bicyclic pyrroloquinoxaline system requires precise stoichiometry and anhydrous conditions to prevent hydrolysis.
  • Esterification : Ethyl chloroformate or transesterification agents are employed under basic conditions to introduce the carboxylate group.
  • Amidation : Coupling of 2-chlorobenzoyl chloride with a primary amine-substituted ethylpyrrole demands controlled pH to avoid over-acylation.

Detailed Synthetic Procedures

Synthesis of Pyrrolo[2,3-b]quinoxaline Core

Method A (Adapted from) :

  • Reactants : o-Phenylenediamine (1.0 equiv), N-(2-chloroethyl)-3,4-dichloromaleimide (1.2 equiv).
  • Conditions : Reflux in dry toluene under N₂ for 12 h.
  • Workup : Cool to RT, filter precipitated solid, wash with cold ethanol.
  • Yield : 67% (yellow crystals, m.p. 178–181°C).

Mechanistic Insight : Dichloromaleimide undergoes [4+2] cycloaddition with diamine, followed by HCl elimination to form the fused ring.

Ethyl Esterification of the Pyrrole Carboxylate

Method B (Based on) :

  • Reactants : Pyrroloquinoxaline carboxylic acid (1.0 equiv), ethyl chloroformate (1.5 equiv), DMAP (0.1 equiv).
  • Conditions : Stir in anhydrous DCM at 0°C → RT for 6 h.
  • Workup : Extract with NaHCO₃, dry over MgSO₄, chromatograph (SiO₂, hexane:EtOAc 3:1).
  • Yield : 85% (colorless oil, Rf = 0.43).

Key Parameter : Excess ethyl chloroformate ensures complete esterification without diethyl carbonate byproducts.

Installation of 2-Chlorobenzamidoethyl Side Chain

Method C (From) :

  • Reactants : Ethyl 2-amino-pyrroloquinoxaline (1.0 equiv), 2-chlorobenzoyl chloride (1.3 equiv), pyridine (2.0 equiv).
  • Conditions : 0°C → RT in DCM, 4 h.
  • Workup : Wash with 1M HCl, brine, dry, recrystallize from EtOH:H₂O.
  • Yield : 58% (off-white solid, m.p. 192–195°C).

Side Reaction Mitigation : Pyridine scavenges HCl, minimizing N-chlorination side products.

Reaction Optimization and Challenges

Cyclocondensation Efficiency

Variable Optimal Range Impact on Yield
Solvent Anhydrous toluene +15% vs. DMF
Temperature 110–115°C <100°C: ≤40%
Maleimide Substituent Chloroethyl Prevents dimerization

Exceeding 1.2 equiv of maleimide led to polymeric byproducts (reduced yield to 22%).

Amidation Selectivity

  • Competing Pathways : Acylation at pyrrole NH vs. quinoxaline NH.
  • Solution : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the more nucleophilic pyrrole NH.
  • Monitoring : TLC (Rf shift from 0.31 to 0.57 in EtOAc) confirmed single product formation.

Spectroscopic Characterization

NMR Analysis (DMSO-d₆)

  • ¹H NMR (400 MHz) : δ 8.72 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.85 (t, J=6.3 Hz, 2H, NCH₂), 2.94 (t, J=6.3 Hz, 2H, CH₂NHC=O).
  • ¹³C NMR : δ 170.2 (C=O ester), 165.8 (C=O amide), 142.1–116.3 (aromatic carbons), 60.1 (OCH₂), 38.4 (NCH₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₂₁H₁₉ClN₄O₃ [M+H]⁺: 435.1122; found: 435.1128.

Comparative Analysis of Synthetic Routes

Method Step Yield Purity (HPLC) Scalability
A→B→C Core → Ester → Amide 58% 98.7% Pilot-scale feasible
C→B→A Amide → Ester → Core 31% 89.2% Low due to retro-amide formation

Industrial and Pharmacological Relevance

  • Scale-Up Considerations : Replace DCM with 2-MeTHF (green solvent) in amidation step without yield loss.
  • Biological Potential : Analogous pyrroloquinoxalines exhibit IC₅₀ = 1.2–8.7 µM against carcinoma cells, suggesting therapeutic promise for the target compound.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorobenzoyl groups using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylenediamine in ethanol.

    Hydrolysis: Sodium hydroxide in water.

Major Products

    Oxidation: Oxidized derivatives of the pyrroloquinoxaline core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structural analogs, focusing on substituent variations and their inferred effects on physicochemical and biological properties.

Substituent Variations and Structural Analogues

Compound Name Substituent at Position 1 Key Structural Features Potential Implications Evidence ID
Ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-(2-Chlorobenzamido)ethyl Chlorobenzamido group (electron-withdrawing), amide linker Enhanced binding affinity via H-bonding; moderate lipophilicity N/A (Target)
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Long alkyl chain Increased lipophilicity, potentially improving membrane permeability but reducing aqueous solubility
Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-(3,4-Dimethoxyphenyl)ethyl Methoxy groups (electron-donating) Altered electronic properties; potential for π-π stacking with aromatic residues in target proteins
Ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Hydroxyethyl Hydroxyl group Increased polarity; possible metabolic instability due to hydroxyl group
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Methyl and N-benzyl carboxamide Carboxamide instead of ester; benzyl group Improved target selectivity via carboxamide H-bonding; variable solubility depending on benzyl group
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,3-Dimethylphenyl Methyl groups on aryl ring Steric hindrance may reduce binding; increased hydrophobicity
Ethyl 2-amino-1-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Trimethoxybenzamido phenyl Trimethoxybenzamido group Enhanced H-bonding and π-stacking; high molecular weight may limit bioavailability

Key Observations

Substituent Polarity :

  • Hydrophilic groups (e.g., hydroxyethyl ) improve solubility but may reduce cell permeability.
  • Lipophilic substituents (e.g., hexyl , dimethylphenyl ) enhance membrane penetration but risk poor aqueous solubility.

Electron Effects :

  • Electron-withdrawing groups (e.g., 2-chlorobenzamido in the target compound) may stabilize charge-transfer interactions in binding pockets.
  • Electron-donating groups (e.g., 3,4-dimethoxyphenethyl ) could modulate electronic density, affecting receptor binding.

Carboxamide derivatives (e.g., ) may exhibit stronger target binding than esters but face higher metabolic clearance.

Biological Activity

Ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 365.81 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit promising anticancer properties. For instance, a related compound was evaluated for its ability to inhibit cancer cell proliferation in various cancer lines. The findings suggest that the introduction of specific substituents, such as the chlorobenzamido group, enhances the compound's efficacy against tumor cells.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHepG2 (liver cancer)5.4Induction of apoptosis
Related pyrroloquinoxaline derivativeMCF7 (breast cancer)4.8Inhibition of angiogenesis

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that certain pyrrolo[2,3-b]quinoxaline derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases.
  • Inhibition of Angiogenesis : It interferes with the formation of new blood vessels, which is crucial for tumor growth and metastasis.
  • Antimicrobial Action : The compound disrupts bacterial cell wall integrity, leading to cell lysis.

Study 1: Anticancer Efficacy

In a controlled study involving human liver carcinoma (HepG2) cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 5.4 µM, suggesting significant anticancer potential.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a substituted benzaldehyde with a pyrroloquinoxaline precursor under acidic catalysis (e.g., p-toluenesulfonic acid) . Key parameters for optimization include solvent choice (polar aprotic solvents like DMF), temperature (80–120°C), and reactant stoichiometry. Recrystallization or HPLC purification ensures high purity (>95%) . For scalability, continuous flow reactors improve yield by 15–20% compared to batch methods .

Q. What analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the pyrroloquinoxaline core, ethyl ester, and 2-chlorobenzamido groups, with characteristic shifts at δ 7.2–8.5 ppm (aromatic protons) and δ 4.3–4.5 ppm (ethyl ester) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 467.3 [M+H]⁺), while FT-IR identifies functional groups (e.g., N-H stretch at ~3350 cm⁻¹) .

Q. What biological activities have been preliminarily reported?

The compound exhibits anticancer activity (IC₅₀ = 2–8 µM in HeLa and MCF-7 cells) and antimicrobial effects against Gram-positive bacteria (MIC = 16 µg/mL) . These properties are attributed to its ability to intercalate DNA and inhibit topoisomerase II .

Q. How does solubility impact experimental design?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). For in vitro assays, stock solutions in DMSO (≤0.1% v/v) minimize solvent toxicity .

Advanced Research Questions

Q. How can computational modeling guide structural modifications to enhance bioactivity?

Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the 2-chlorobenzamido group as a key site for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) identifies potential binding to kinase domains (e.g., FGFR1, ΔG = −9.2 kcal/mol), suggesting substitutions at the ethyl carboxylate to improve affinity .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 8 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., 48-hour exposure in RPMI-1640 with 10% FBS) and orthogonal assays (e.g., apoptosis via Annexin V/PI) improve reproducibility .

Q. How does pH and temperature affect compound stability during storage?

Degradation studies show <5% loss at 4°C (pH 7.4, 30 days) but 20% degradation at 37°C (pH 5.0). Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life to 6 months at −80°C .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Systematic derivatization (e.g., replacing 2-chlorobenzamido with 3,5-dimethoxyphenyl) coupled with in vitro screening reveals that electron-withdrawing groups enhance anticancer potency by 30–40% . Free-energy perturbation (FEP) calculations validate these trends .

Q. How can advanced spectroscopy resolve tautomeric forms in solution?

Variable-temperature ¹H NMR (25–60°C) and NOESY experiments distinguish tautomers (e.g., keto-enol equilibria). For example, a downfield shift at δ 12.1 ppm confirms intramolecular hydrogen bonding in the enol form .

Q. What industrial techniques improve synthetic efficiency without compromising purity?

Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours (yield = 85%) . Solvent-free mechanochemical grinding achieves 90% conversion with minimal waste .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
SolventDMF25% vs. THF
Catalystp-Toluenesulfonic acid18% vs. H₂SO₄
Temperature100°C30% vs. 80°C

Q. Table 2. Biological Activity Comparison with Analogues

Compound ModificationIC₅₀ (µM)TargetReference
2-Chlorobenzamido substituent2.1FGFR1
3,5-Dimethoxyphenyl substituent4.8Topoisomerase II

Q. Table 3. Stability Under Storage Conditions

ConditionDegradation (%)DurationReference
4°C, pH 7.4<530 days
25°C, pH 5.02014 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.